N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
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Overview
Description
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The initial step may include the nitration of a suitable aromatic compound, followed by reduction and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a tool to study protein interactions and cellular processes. Its ability to bind to specific molecular targets makes it valuable for investigating biological mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its interaction with biological targets can lead to the discovery of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceutical formulations.
Mechanism of Action
The mechanism by which N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide
N-{2,5-dimethoxy-4-[(3-phenoxypropionyl)amino]phenyl}benzamide
Uniqueness: N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide stands out due to its specific structural features, such as the length of the aliphatic chain and the presence of the phenoxy group. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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